6-hydroxy-1H-indole-3-carbaldehyde
Overview
Description
6-hydroxy-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Mechanism of Action
Target of Action
6-Hydroxy-1H-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules . .
Mode of Action
It’s known that 1h-indole-3-carbaldehyde and its derivatives are involved in multicomponent reactions (mcrs), which offer access to complex molecules . These reactions are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .
Biochemical Pathways
In Arabidopsis, derivatives of indole-3-carbaldehyde are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . .
Result of Action
It’s known that 1h-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures .
Biochemical Analysis
Biochemical Properties
6-Hydroxy-1H-indole-3-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it can act as a precursor for the synthesis of biologically active molecules through multicomponent reactions . The compound’s aldehyde group allows it to participate in condensation reactions, forming complex structures that are essential in medicinal chemistry . Additionally, this compound can undergo oxidation to form indole-3-carboxylic acid, further expanding its biochemical utility .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including this compound, can modulate the activity of the aryl hydrocarbon receptor in intestinal immune cells, leading to the production of interleukin-22 and enhancing mucosal reactivity . This modulation can impact immune responses and inflammation, highlighting the compound’s potential therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s aldehyde group allows it to form Schiff bases with amino groups in proteins, potentially altering their function . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo oxidation and other chemical transformations, affecting their activity and potency . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing immune responses and reducing inflammation . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be synthesized from tryptophan via intermediates such as indole-3-acetaldoxime and indole-3-acetonitrile . The compound can also be converted into other biologically active derivatives, including indole-3-carboxylic acid and its conjugates . These metabolic transformations are facilitated by enzymes such as cytochrome P450 and aldehyde oxidase, which play essential roles in the compound’s biosynthesis and degradation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules . Understanding the transport and distribution of this compound is essential for elucidating its pharmacokinetics and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the nucleus, where it interacts with transcription factors and influences gene expression . Additionally, this compound may accumulate in the endoplasmic reticulum or mitochondria, affecting cellular metabolism and signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-1H-indole-3-carbaldehyde typically involves the functionalization of the indole ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Another approach is the Knoevenagel condensation, where indole-3-carboxaldehyde reacts with malononitrile or ethyl cyanoacetate to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted indole derivatives .
Scientific Research Applications
6-hydroxy-1H-indole-3-carbaldehyde has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-hydroxy-1H-indole-3-carbaldehyde include:
- Indole-3-carbaldehyde
- 5-hydroxyindole-3-carbaldehyde
- 4-hydroxyindole-3-carbaldehyde
Uniqueness
What sets this compound apart from its analogs is the presence of the hydroxyl group at the 6-position, which can significantly influence its chemical reactivity and biological activity. This unique structural feature allows for specific interactions with biological targets, making it a valuable compound in research and development .
Properties
IUPAC Name |
6-hydroxy-1H-indole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-5-6-4-10-9-3-7(12)1-2-8(6)9/h1-5,10,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFBOYSDWMRMLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)NC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20435577 | |
Record name | 6-Hydroxy-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20435577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192184-71-7 | |
Record name | 6-Hydroxy-1H-indole-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=192184-71-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Hydroxy-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20435577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Formyl-6-hydroxyindole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031172 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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